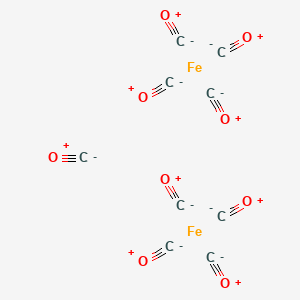
2-Keto palmitic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxopalmitic acid is a oxo fatty acid that is the 2-oxo derivative of palmitic (hexadecanoic) acid. It is an oxo fatty acid, a long-chain fatty acid and a straight-chain fatty acid. It derives from a hexadecanoic acid.
Wissenschaftliche Forschungsanwendungen
Genetic Control of Palmitic Acid Levels in Soybean Seeds
Palmitic acid is a significant component of soybean oil. Research has identified genetic loci controlling seed palmitate content in soybeans. A specific locus, fap 2, is associated with elevated seed palmitate levels due to a mutation in the 3-keto-acyl-ACP synthase II (KAS II) gene. This mutation affects the enzyme's function, involved in elongating palmitoyl-ACP to stearoyl-ACP, thereby increasing seed palmitate levels. This discovery aids in breeding high palmitate soybean cultivars (Aghoram et al., 2006).
Hydrothermal Catalytic Deoxygenation of Palmitic Acid
The deoxygenation of palmitic acid to produce paraffin over a Ni/ZrO2 catalyst has been studied, highlighting its potential as a renewable hydrocarbon source. The presence of water significantly improves conversion and yield, mainly through in-situ hydrogen formation. This research suggests that hydrothermal catalytic processes could be promising for producing liquid paraffin from fatty acids (Miao et al., 2016).
Palmitic Acid/SiO2 Composites for Thermal Energy Storage
Palmitic acid, used as a phase change material (PCM), has been combined with SiO2 and a flame retardant to create composites for thermal energy storage. These composites exhibit significant phase change temperatures and latent heats, making them suitable for energy storage applications. The addition of melamine enhances their thermal stability and reduces flammability (Fang et al., 2011).
Palmitic Acid and Inflammation in Keratinocytes
Palmitic acid can induce the production of proinflammatory cytokines in HaCaT keratinocytes. This study reveals that palmitic acid increases the secretion of interleukin-6, tumor necrosis factor-α, and interleukin-1β through NF-κB activation. These findings are significant for understanding the role of palmitic acid in skin inflammation, particularly in acne (Zhou et al., 2013).
Metabolic Engineering for 2-Ketoisovalerate Production
Corynebacterium glutamicum has been genetically engineered to produce 2-ketoisovalerate, a 2-keto acid with therapeutic applications. The engineered strain demonstrates significant 2-ketoisovalerate production and productivity, suggesting its potential as a platform for related products (Krause et al., 2010).
Eigenschaften
CAS-Nummer |
2570-24-3 |
|---|---|
Molekularformel |
C16H30O3 |
Molekulargewicht |
270.41 g/mol |
IUPAC-Name |
2-oxohexadecanoic acid |
InChI |
InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h2-14H2,1H3,(H,18,19) |
InChI-Schlüssel |
ZVNHILZUTNYFGT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(=O)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4E,6E,10E)-20,22-Dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B1239542.png)
![2-[[(1S,4aS,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]benzene-1,4-diol](/img/structure/B1239546.png)
![2-Amino-3-(5-oxobenzo[a]phenoxazin-10-yl)propanoic acid;nitric acid](/img/structure/B1239547.png)

![[(2r,3s,4r,5r)-5-[4-Aminocarbonyl-5-[(E)-[[(2r,3r,4s,5r)-3,4-Bis(Oxidanyl)-5-(Phosphonooxymethyl)oxolan-2-Yl]amino]methylideneamino]imidazol-1-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B1239550.png)

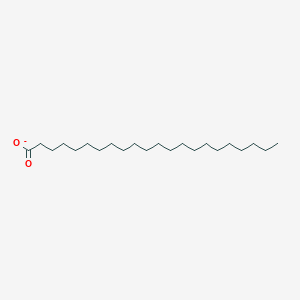

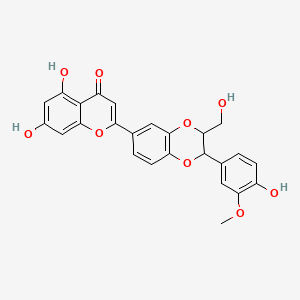
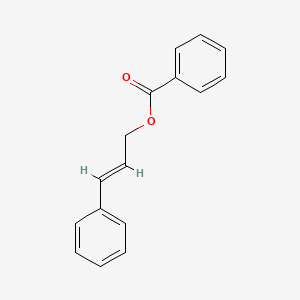
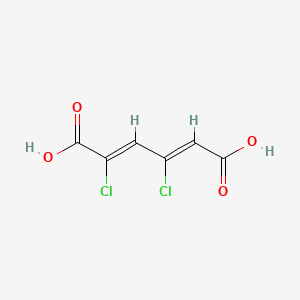
![[4-({3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B1239562.png)
